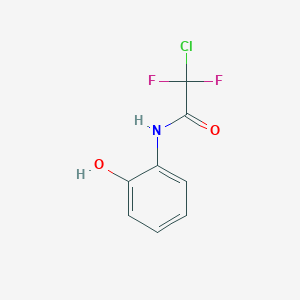

2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

説明

“2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 1309602-47-8 . It has a molecular weight of 221.59 and its molecular formula is C8H6ClF2NO2 . The compound is used in laboratory chemicals and for the manufacture of substances .

Molecular Structure Analysis

The InChI code for “2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide” is 1S/C8H6ClF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Difluoromethylation of 2-Hydroxychalcones

This compound is used as a difluoromethylating agent in the difluoromethylation of 2-hydroxychalcones . Under facile conditions, a wide range of aryl difluoromethyl ethers were obtained in yields of 36%―80% . It’s noteworthy that new addition products, 2,2-difluoro-2H-benzofuran derivatives, were also synthesized in the reactions .

Synthesis of 2,2-Difluoro-2H-Benzofuran Derivatives

The yield of 2,2-difluoro-2H-benzofuran derivative could be up to 35% when 3-methyl-2-hydroxychalcone was used as the reactant . A plausible reaction mechanism was proposed . These new 2,2-difluoro-2H-benzofurans could also be potential broad-spectrum because their basic skeleton is present in a variety of biological compounds .

Production of Aryl Difluoromethyl Ethers

The compound is used in the production of aryl difluoromethyl ethers . These ethers have been incorporated in phosphodiesterase-4 inhibitors and PPAR-δ agonists and have been used in treatments of cardiac arrhythmias and HCV inhibitors .

Difluoromethylated Modification of Biologically Active Molecules

The difluoromethylated modification of biologically active molecules are of great importance for drug-producing . The difluoromethylated 2-hydroxychalcones that build new aryl difluoromethyl ethers would have potential application in medicines .

Precursor in the Baylis-Hillman Reaction

The compound acts as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl containing products .

Synthesis of Fluorine-Containing Compounds

Fluorine-containing compounds play a key role in pharmaceuticals, agrochemicals, and materials . Among various fluorinated functional groups, the difluoromethyl(CF2H) group which is isosteric and isopolar to a hydroxyl(OH)/thiol(SH) unit has received considerable attention owing to its special biological properties, such as lipophilicity, membrane permeability, metabolic stability, and bioavailability for drug candidates .

Safety and Hazards

“2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide” is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUMLAZPVZEOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)

![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)

![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)

![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)